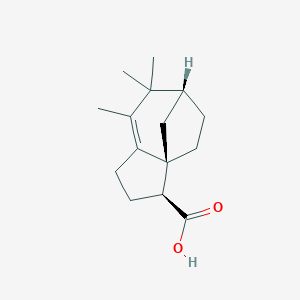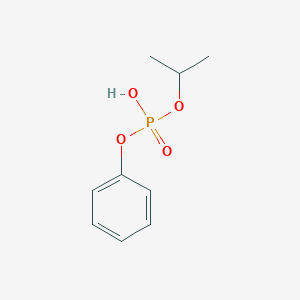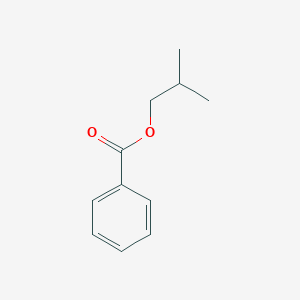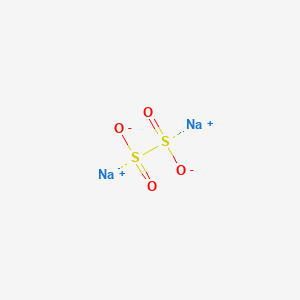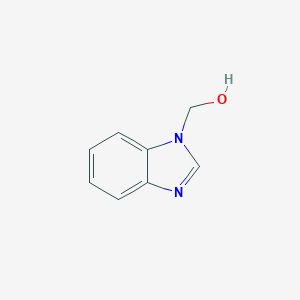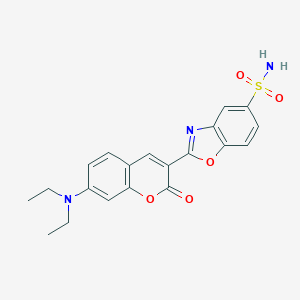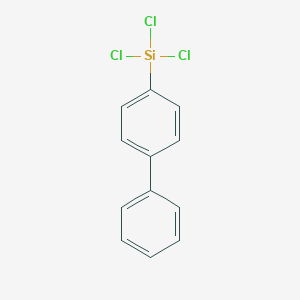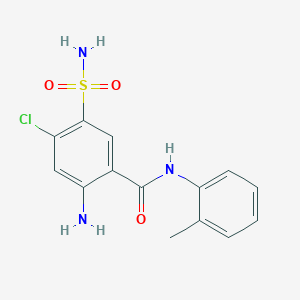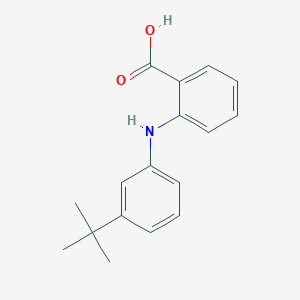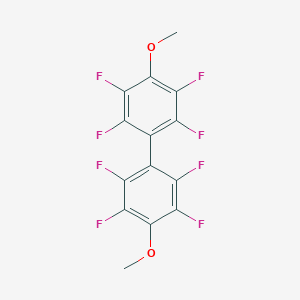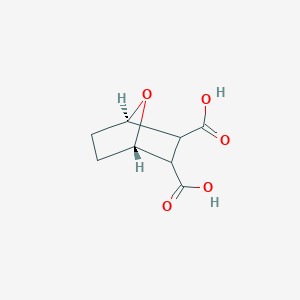![molecular formula C14H18NO3PS2 B106586 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione CAS No. 16537-51-2](/img/structure/B106586.png)
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione is a compound that has gained significant interest in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in inducing apoptosis in cancer cells is not fully understood. However, studies suggest that this compound may act on the mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent cell death.
Biochemical and Physiological Effects:
Studies have reported that 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione can induce apoptosis in cancer cells and exhibit fluorescent properties for the detection of metal ions. However, further studies are required to determine the full extent of its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione in lab experiments is its potential as an anticancer agent. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions. However, limitations include the need for further studies to determine its full range of effects and potential toxicity.
Zukünftige Richtungen
For research on 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione include investigating its potential as a therapeutic agent for cancer treatment and exploring its use in other fields such as materials science and organic synthesis. Additionally, further studies are required to determine its full range of biochemical and physiological effects and potential toxicity.
Synthesemethoden
The synthesis of 2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione involves the reaction of isoindole-1,3-dione with ethyl(propan-2-yloxy)phosphine sulfide in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Wissenschaftliche Forschungsanwendungen
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
CAS-Nummer |
16537-51-2 |
|---|---|
Produktname |
2-[[Ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
Molekularformel |
C14H18NO3PS2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
2-[[ethyl(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H18NO3PS2/c1-4-19(20,18-10(2)3)21-9-15-13(16)11-7-5-6-8-12(11)14(15)17/h5-8,10H,4,9H2,1-3H3 |
InChI-Schlüssel |
XTPQVUHBEQVOSI-UHFFFAOYSA-N |
SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Kanonische SMILES |
CCP(=S)(OC(C)C)SCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



